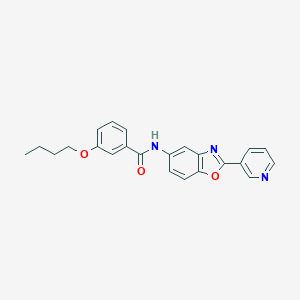![molecular formula C17H13N3O3S2 B278661 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MBT-1 and has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of MBT-1 involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the AKT/mTOR pathway, which is known to be dysregulated in various types of cancer. Additionally, MBT-1 has been shown to induce the expression of various pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MBT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and survival. Additionally, MBT-1 has been shown to induce the expression of various antioxidant enzymes, leading to the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MBT-1 in lab experiments include its high purity, stability, and low toxicity. Additionally, the synthesis of MBT-1 can be easily scaled up, making it suitable for large-scale experiments. However, the limitations of using MBT-1 include its high cost and limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on MBT-1. One potential direction is to investigate the potential of MBT-1 as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MBT-1 and to identify its molecular targets. Finally, the synthesis of MBT-1 can be further optimized to achieve higher yields and purity, making it more suitable for various applications.
Métodos De Síntesis
MBT-1 can be synthesized through a multistep process involving the reaction of 4-methoxyphenyl isothiocyanate with 2-aminobenzenethiol, followed by the reaction with 2-bromo-1,3-benzothiazole and finally the oxidation of the resulting compound with hydrogen peroxide. The synthesis of MBT-1 has been optimized to achieve high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
MBT-1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBT-1 has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Fórmula molecular |
C17H13N3O3S2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-12-8-6-11(7-9-12)14-10-24-17(18-14)19-16-13-4-2-3-5-15(13)25(21,22)20-16/h2-10H,1H3,(H,18,19,20) |
Clave InChI |
SOXVCXDPSXNDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)